molecular formula C12H8F3N3O B2488197 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318497-84-6

1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2488197
CAS No.: 318497-84-6
M. Wt: 267.211
InChI Key: VVKNUTMKTBJMIX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that features a trifluoromethyl group, a methoxyphenyl group, and a pyrazole ring

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O/c1-19-10-4-2-9(3-5-10)18-11(12(13,14)15)8(6-16)7-17-18/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKNUTMKTBJMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-methoxyphenylhydrazine with trifluoromethyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Overview : The compound is investigated for its potential as a therapeutic agent. It is particularly noted for its anti-inflammatory and analgesic properties, making it a candidate for pain management solutions.

Case Study : Research has demonstrated that derivatives of pyrazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, studies have shown that modifications to the pyrazole structure can enhance selectivity towards COX-2, reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

CompoundActivityReference
1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrileCOX inhibition
Pyrazole derivativesAnalgesic effects

Agricultural Chemistry

Overview : This compound plays a crucial role in developing herbicides and fungicides, contributing to sustainable agricultural practices by protecting crops from pests and diseases.

Application : Its trifluoromethyl group enhances biological activity, making it effective against a range of agricultural pests. Studies indicate that such compounds can improve crop yield by providing effective pest control while minimizing environmental impact .

ApplicationEffectivenessReference
Herbicide formulationHigh efficacy against broadleaf weeds
Fungicide developmentEffective against fungal pathogens

Material Science

Overview : The compound is utilized in synthesizing advanced materials, including polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Case Study : Research has highlighted the use of pyrazole derivatives in creating protective coatings for metals, which significantly reduce corrosion rates. The incorporation of this compound into polymer matrices has shown improved mechanical properties and thermal stability .

Material TypeProperties EnhancedReference
PolymersDurability, thermal stability
CoatingsCorrosion resistance

Biochemical Research

Overview : In biochemical studies, this compound aids in understanding enzyme inhibition and receptor interactions, contributing to potential therapeutic targets.

Research Findings : Investigations into the binding affinity of this compound to various receptors have provided insights into its mechanism of action. For example, studies on its interaction with GABA receptors suggest potential applications in neurological disorders .

Research FocusFindingsReference
Enzyme inhibitionSignificant inhibition of target enzymes
Receptor interactionPotential therapeutic applications in neurology

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with its target, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
  • 1-(4-Methoxyphenyl)-5-(difluoromethyl)-1H-pyrazole-4-carbonitrile
  • 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile

Uniqueness

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to the specific positioning of the trifluoromethyl and carbonitrile groups on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .

Biological Activity

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C11H8F3N3\text{C}_{11}\text{H}_8\text{F}_3\text{N}_3

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study involving various pyrazole compounds demonstrated their efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231) when used in combination with doxorubicin. The results showed enhanced cytotoxic effects and potential for synergistic action, suggesting that these compounds could be developed as adjunct therapies in cancer treatment .

2. Anti-inflammatory Properties

Pyrazoles are known for their anti-inflammatory effects. In vitro studies have shown that compounds with similar structures inhibit pro-inflammatory cytokines like TNFα and IL-6, which are critical in inflammatory processes. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring significantly affect potency, with some derivatives exhibiting IC50 values in the nanomolar range .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been documented. A series of synthesized pyrazole carboxamides displayed notable antifungal activity against various phytopathogenic fungi. This suggests that this compound may contribute to agricultural applications as a fungicide .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Many pyrazoles act as inhibitors of cyclooxygenases (COX), which play a pivotal role in inflammation and pain pathways.
  • Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in cell signaling pathways related to cancer and inflammation.

Case Studies

StudyFindingsImplications
Umesha et al. (2009)Tested various pyrazoles for anticancer activity; significant cytotoxicity observed in breast cancer cellsPotential for development as anticancer agents
MDPI Review (2020)Discussed SAR of pyrazoles; identified key modifications enhancing anti-inflammatory activityGuides future synthesis for improved therapeutic profiles
Science.gov (2018)Evaluated antifungal activity of synthesized pyrazoles; effective against multiple fungal strainsHighlights agricultural applications

Q & A

Basic: What are the established synthetic routes for 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. A common approach involves:

  • Hydrazine-α,β-unsaturated nitrile cyclization : Reacting 4-methoxyphenylhydrazine with a trifluoromethyl-substituted acrylonitrile derivative under reflux in polar aprotic solvents (e.g., acetonitrile) .
  • Vilsmeier–Haack reaction : Used to introduce formyl or nitrile groups into pyrazole intermediates, as demonstrated in related pyrazole-4-carbonitrile syntheses .
  • Enaminone intermediates : Condensation with heterocyclic amines (e.g., 5-aminopyrazole derivatives) can yield the target compound, with glacial acetic acid as a catalyst .
    Key factors : Solvent polarity, temperature (reflux vs. room temperature), and stoichiometric ratios of substituents (methoxy vs. trifluoromethyl groups) critically affect regioselectivity and yield.

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • 1H/13C NMR : The methoxyphenyl group exhibits a singlet at δ ~3.8 ppm (OCH3), while the trifluoromethyl group shows a distinct 19F NMR signal at δ ~-60 to -65 ppm . The pyrazole ring protons resonate between δ 6.5–8.5 ppm .
  • IR spectroscopy : The nitrile group (C≡N) appears as a sharp peak near ~2200–2250 cm⁻¹, and C-F stretches (trifluoromethyl) at ~1100–1200 cm⁻¹ .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) provide optimal separation and mass confirmation (expected [M+H]+ ~308.2) .

Advanced: How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound using SHELX software?

Answer:

  • Disordered trifluoromethyl groups : Use PART and AFIX commands in SHELXL to model rotational disorder, with isotropic displacement parameters constrained for fluorine atoms .
  • Twinning : For non-merohedral twinning, employ the TWIN/BASF commands with HKLF5 data format. High-resolution data (d ≤ 0.8 Å) improves refinement stability .
  • Validation : Post-refinement, validate using R1/wR2 residuals and check for electron density outliers (e.g., Fo-Fc maps) to confirm absence of unmodeled solvent .

Advanced: What mechanistic insights explain the reactivity of the nitrile group in nucleophilic additions or cycloadditions?

Answer:
The electron-withdrawing trifluoromethyl and methoxyphenyl groups polarize the nitrile, enhancing susceptibility to:

  • Nucleophilic attack : Primary amines form pyrazole-4-carboxamides via nucleophilic addition-elimination, accelerated by microwave-assisted heating in DMF .
  • Cycloadditions : The nitrile participates in [2+3] cycloadditions with azides (Huisgen reaction) under Cu(I) catalysis to form tetrazoles, useful for bioconjugation .
    Kinetic studies : DFT calculations suggest the trifluoromethyl group lowers the LUMO energy of the nitrile by ~1.5 eV, increasing electrophilicity .

Advanced: How do substituent effects (methoxy vs. trifluoromethyl) influence intermolecular interactions in crystal packing?

Answer:

  • Methoxyphenyl : Engages in C–H···O and π-π stacking (interplanar distance ~3.5 Å), stabilizing layered crystal structures .
  • Trifluoromethyl : Participates in C–F···H–C and F···F interactions (2.8–3.2 Å), contributing to dense, hydrophobic packing .
  • Synergistic effects : Combined substituents create a balance of polar (methoxy) and hydrophobic (CF3) domains, influencing solubility and melting point (e.g., mp ~80–82°C for analogs) .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. antibacterial) for structurally similar pyrazole-carbonitriles?

Answer:

  • Structure-activity relationship (SAR) studies : Compare substituent positioning; anti-TMV activity in analogs correlates with electron-deficient pyrazole rings (e.g., CF3 at C5) .
  • Bioassay standardization : Use consistent TMV strain concentrations (e.g., 100 μg/mL for IC50 determination) and control for solvent effects (e.g., DMSO <1% v/v) .
  • Meta-analysis : Cross-reference bioactivity data across databases (e.g., PubChem, ChEMBL) to identify outliers due to assay variability .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to determine electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
  • Docking studies : Use AutoDock Vina to simulate binding to TMV coat protein (PDB: 1EI7). Key interactions include H-bonds between the nitrile and Lys49/Arg46 residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; RMSD <2 Å indicates robust target engagement .

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